1,2,2,6-Tetramethylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,2,6-tetramethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-6-5-7-9(2,3)10(8)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKLCOHVAENRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633933, DTXSID80902699 | |
| Record name | 1,2,2,6-Tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-96-6 | |
| Record name | 1,2,2,6-Tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,2,6-tetramethylpiperidine molecular weight and structure
Structural Isomerism, Physicochemical Properties, and Pharmacological Context
Part 1: Executive Technical Analysis
Core Identification & Nomenclature Alert
This guide specifically addresses 1,2,2,6-tetramethylpiperidine (
CRITICAL DISTINCTION: In industrial synthesis and catalog searches, "Tetramethylpiperidine" almost exclusively refers to the 2,2,6,6-isomer (CAS 768-66-1), which is the precursor to the radical TEMPO and a standard non-nucleophilic base. The 1,2,2,6-isomer (CAS 60812-96-6) is structurally distinct, possessing an N-methyl group and a chiral center at C6, making it pharmacologically and synthetically unique.[1]
Physicochemical Profile
The following data distinguishes the 1,2,2,6-isomer from its symmetric counterpart.
| Property | 1,2,2,6-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidine (Reference) |
| CAS Number | 60812-96-6 | 768-66-1 |
| Formula | ||
| Molecular Weight | 141.26 g/mol | 141.26 g/mol |
| Structure Type | N-Methylated, Asymmetric | Secondary Amine, Symmetric |
| Chirality | Chiral (C6 center) | Achiral (Plane of symmetry) |
| Basicity (pK_a) | Est. 10.2 - 10.5 (Tertiary amine) | 11.1 (Secondary hindered amine) |
| Primary Application | Pharmacophore (Ganglionic blockers) | HALS Precursor, Non-nucleophilic base |
Part 2: Structural Architecture & Isomerism[1]
Structural Visualization
The 1,2,2,6-isomer is characterized by a tertiary amine nitrogen (methylated) and an asymmetric distribution of methyl groups on the piperidine ring.[1] Unlike the 2,2,6,6-isomer, which exists in a chair conformation with rapid ring flipping (though slowed by steric bulk), the 1,2,2,6-isomer exhibits specific stereochemical rigidity due to the C6 chiral center.[1]
Figure 1: Structural relationship between the target molecule, the common industrial isomer, and the pharmaceutical agent Pempidine.[2]
Pharmacological Significance (Pempidine Connection)
The 1,2,2,6-structure is a close analog of Pempidine (1,2,2,6,6-pentamethylpiperidine), a known ganglionic blocking agent used historically for hypertension.[1]
-
Mechanism: Steric bulk around the nitrogen prevents rapid metabolic degradation (N-demethylation) and enhances lipophilicity for CNS penetration.[1]
-
1,2,2,6-Specifics: The removal of one methyl group at C6 (converting Pempidine to 1,2,2,6-TMP) introduces a chiral center.[1] In drug development, this allows for the investigation of stereoselective binding to nicotinic acetylcholine receptors (nAChRs).[1]
Part 3: Synthesis & Experimental Protocols
Synthetic Logic
Direct methylation of piperidine is uncontrollable.[1] The synthesis of 1,2,2,6-tetramethylpiperidine typically follows a reductive pathway to ensure correct methyl placement.[1]
Pathway:
-
Precursor: 2,2,6-trimethyl-4-piperidone (derived from ammonia + acetone/acetaldehyde condensation).[1]
-
Reduction: Wolff-Kishner reduction to remove the ketone (C4).[1]
-
N-Methylation: Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) to methylate the nitrogen.[1]
Protocol: Isolation and Salt Formation
As 1,2,2,6-tetramethylpiperidine is a volatile liquid amine (bp ~140-150°C), it is best handled and stored as a hydrochloride salt to prevent oxidation and evaporation.[1]
Objective: Isolation of 1,2,2,6-tetramethylpiperidine as a stable HCl salt.
Materials:
-
Crude 1,2,2,6-tetramethylpiperidine (liquid).[1]
-
Diethyl ether (anhydrous).[1]
-
HCl in Dioxane (4.0 M) or HCl gas.[1]
-
Nitrogen atmosphere.[1]
Step-by-Step Methodology:
-
Dissolution:
-
Acidification:
-
Filtration & Washing:
-
Drying:
-
Dry the white solid under high vacuum (0.1 mmHg) for 4 hours.
-
Validation: Verify structure via melting point (sharp, >200°C) and
-NMR ( ).
-
Part 4: Analytical Verification
To confirm the identity of 1,2,2,6-TMP versus 2,2,6,6-TMP, Nuclear Magnetic Resonance (NMR) is the definitive tool.[1]
| Feature | 1,2,2,6-TMP (Target) | 2,2,6,6-TMP (Common) |
| N-Methyl Signal | Singlet ~2.2 ppm (3H) | Absent (N-H broad singlet) |
| C2/C6 Methyls | Three distinct signals (Due to asymmetry) | Singlet (All 4 methyls equivalent) |
| C-H Ring Protons | Complex multiplets (Asymmetric) | Simplified pattern (Symmetric) |
Part 5: References
-
Sriram Chem. (2023).[1] 1,2,2,6-Tetramethylpiperidine Pharmaceutical Reference Standard (CAS 60812-96-6).[1][3] Retrieved from [1]
-
PubChem. (2025).[1] 2,2,6,6-Tetramethylpiperidine (Compound Summary - CAS 768-66-1).[1][2][4][5][6] National Library of Medicine.[1] Retrieved from [1]
-
Corne, S. J., & Edge, N. D. (1958).[1] Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy.[1][7][8] Retrieved from
-
Dhawan, K. N., & Bhargava, K. P. (1960).[1] Central vasomotor effects of a new ganglion-blocking agent—1:2:2:6:6-pentamethyl piperidine (pempidine).[1] British Journal of Pharmacology.[1][7][8] Retrieved from
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- 8. Central vasomotor effects of a new ganglion-blocking agent--1: 2: 2: 6: 6-pentamethyl piperidine (pempidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Solvents: An In-Depth Technical Guide to the pKa of 1,2,2,6-Tetramethylpiperidine in Water vs. Tetrahydrofuran
Abstract
The acid dissociation constant (pKa) is a cornerstone of chemical reactivity, profoundly influencing a molecule's behavior in applications ranging from organic synthesis to pharmaceutical formulation. For sterically hindered amines like 1,2,2,6-tetramethylpiperidine (TMP), a non-nucleophilic base of significant synthetic utility, the choice of solvent dramatically alters its basicity. This guide provides an in-depth exploration of the pKa of TMP's conjugate acid in two vastly different solvent environments: polar, protic water and nonpolar, aprotic tetrahydrofuran (THF). We will dissect the fundamental physicochemical principles—dielectric constant and solvation effects—that govern this disparity. Furthermore, this document furnishes a field-proven, step-by-step protocol for the experimental determination of pKa in a non-aqueous solvent like THF, offering researchers a practical framework for characterizing bases in diverse chemical systems.
Introduction: Beyond the Single Value of pKa
In chemical discourse, the pKa is often cited as a single, immutable value for a given compound. This simplification, however, belies a more complex reality: pKa is not an intrinsic property of a molecule alone but of the molecule within a specific solvent system. It is a measure of the position of the equilibrium for the dissociation of an acid. For an amine (B), we measure the basicity by considering the pKa of its conjugate acid (BH⁺), often denoted as pKaH.[1]
B + H₂O ⇌ BH⁺ + OH⁻
The strength of the base is quantified by the pKa of its conjugate acid (BH⁺). A higher pKaH value indicates a weaker conjugate acid, and therefore, a stronger parent base.[2]
1,2,2,6-Tetramethylpiperidine (TMP), also commonly known as 2,2,6,6-tetramethylpiperidine, is a sterically hindered amine widely employed as a non-nucleophilic base in organic synthesis.[3][4] Its bulky methyl groups shield the nitrogen's lone pair, inhibiting its participation in nucleophilic substitution reactions while preserving its ability to act as a Brønsted-Lowry base (a proton acceptor).[5] Understanding how its basicity shifts between aqueous and organic media is critical for predicting reaction outcomes, optimizing conditions, and developing robust synthetic protocols.
This guide will illuminate the profound impact of the solvent environment on the effective basicity of TMP, transitioning from the familiar territory of water to the non-aqueous domain of THF.
Comparative Analysis: TMP Basicity in Water and THF
The effective strength of TMP as a base undergoes a dramatic shift when moving from water to THF. This is reflected in the pKa of its conjugate acid, tetramethylpiperidinium (TMPH⁺).
Aqueous Environment (Water)
In water, TMP is a moderately strong base. The pKa of its conjugate acid is consistently reported in the range of 10.7 to 11.5.[3][6] A commonly cited value is 11.07 at 25 °C.[4] This places it as a stronger base than ammonia (pKaH 9.25) and comparable to other cyclic secondary amines like piperidine (pKaH ~11.1-11.2).[7][8] This basicity is sufficient to deprotonate a wide range of acids, including water itself to a limited extent.
Non-Aqueous Aprotic Environment (THF)
Direct experimental pKa values for TMP in THF are not as readily available in the literature. However, the behavior of amines in aprotic solvents is well-documented, and a significant increase in the pKaH is expected. Data for TMP in acetonitrile (MeCN), another polar aprotic solvent, shows a pKaH of 18.64 , an increase of over 7 pKa units compared to water.[9] Given the similar nature of THF as a non-hydrogen-bonding, low-dielectric solvent, a similarly high pKaH is anticipated. This shift transforms TMP from a moderately strong base into a significantly more powerful one, capable of deprotonating much weaker acids than is possible in water.
Data Summary
The following table summarizes the key solvent properties and the resulting pKa values, highlighting the stark contrast between the two environments.
| Property | Water (H₂O) | Tetrahydrofuran (THF) |
| Solvent Type | Polar Protic | Aprotic |
| Dielectric Constant (ε) at 25°C | ~80.1 | ~7.5 |
| Hydrogen Bonding Ability | Donor & Acceptor | Acceptor Only |
| Reported pKa of TMPH⁺ | ~11.07[4] | Significantly higher (Est. >18) |
The "Why": Causality of the Solvent-Induced pKa Shift
The dramatic increase in the pKa of TMPH⁺ in THF compared to water is not arbitrary. It is a direct consequence of the fundamental differences in how each solvent stabilizes the species involved in the acid-base equilibrium.
BH⁺ ⇌ B + H⁺
The position of this equilibrium, and thus the pKa, is dictated by the relative stability of the charged species (BH⁺) and the neutral species (B).
Pillar 1: The Dielectric Constant and Charge Stabilization
The dielectric constant (ε) of a solvent reflects its ability to insulate charges from one another.
-
Water (High ε ≈ 80): Water's high polarity and dielectric constant make it exceptionally effective at stabilizing charged ions. It surrounds the protonated amine (TMPH⁺) and the corresponding anion in solution, effectively shielding their charges and lowering their free energy. This energetic stabilization favors the dissociated, charged state, making the conjugate acid (TMPH⁺) more willing to exist, and thus stronger (lower pKa).
-
THF (Low ε ≈ 7.5): THF is a nonpolar solvent with a low dielectric constant. It is a poor insulator of charge. Consequently, the formation of separated, charged ions like TMPH⁺ and a counter-ion is energetically very unfavorable. The equilibrium is therefore pushed strongly to the left, favoring the neutral, uncharged amine (TMP). This makes TMPH⁺ a much weaker acid, resulting in a significantly higher pKa.
Pillar 2: Solvation and Hydrogen Bonding
The specific molecular interactions between the solvent and the solute, known as solvation, play a critical role.
-
Water (Protic Solvent): As a protic solvent, water can act as both a hydrogen bond donor and acceptor. It forms a highly structured and energetically favorable solvation shell around the TMPH⁺ ion through strong N⁺-H···OH₂ hydrogen bonds. The lone pair on the neutral TMP can also accept hydrogen bonds from water (N:···H-OH). The strong solvation of the cation is a key stabilizing factor.
-
THF (Aprotic Solvent): THF is aprotic; it has no acidic protons and cannot act as a hydrogen bond donor. It can only act as a hydrogen bond acceptor via its ether oxygen. While it can form a hydrogen bond with the protonated amine (N⁺-H···O(CH₂)₄), this single interaction is far weaker and less organizing than the extensive hydrogen-bonding network provided by water. The stabilization of the charged TMPH⁺ is therefore drastically reduced in THF.
The combination of a low dielectric constant and poor cation solvation in THF makes the formation of the charged conjugate acid highly unfavorable, leading to its much higher pKa compared to water.
Caption: Workflow for potentiometric pKa determination in THF.
Conclusion and Implications
The basicity of 1,2,2,6-tetramethylpiperidine is not an absolute value but is critically dependent on its solvent environment. In water, its conjugate acid has a pKa of approximately 11.07, making it a moderately strong base. In an aprotic solvent like THF, poor stabilization of the resulting cation via low dielectric effects and the absence of hydrogen-bond donation dramatically increases this pKa, likely by more than 7 units, transforming TMP into a much stronger base. This profound difference underscores the necessity for researchers, particularly in synthetic and medicinal chemistry, to consider the reaction medium when selecting a base or predicting acid-base behavior. The protocols and principles outlined in this guide provide both the theoretical understanding and the practical tools needed to navigate the complexities of non-aqueous acid-base chemistry.
References
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Brainly Community. (2023). What is the pKa of 2,2,6,6-tetramethylpiperidine (TMP)? Brainly.com. [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
-
Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
-
ResearchGate. (2009). Ion Pair Basicity of Some Amines in THF. ResearchGate. [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Merck Index. (n.d.). Piperidine. Royal Society of Chemistry. [Link]
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Fiveable. (n.d.). Basicity of amines. Fiveable. [Link]
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PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. National Center for Biotechnology Information. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
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Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture. MIT OpenCourseWare. [Link]
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Chemistry LibreTexts. (2024). Basicity of Amines. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
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ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
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1,2,2,6-Tetramethylpiperidine: A Comprehensive Analysis of a Sterically Hindered Non-Nucleophilic Base
For professionals in chemical research and pharmaceutical development, the precise control of chemical reactions is paramount. The choice of a base can dictate the outcome of a synthetic step, determining whether the desired product is formed or if the reaction is diverted down a pathway of unwanted side products. In this context, 1,2,2,6-tetramethylpiperidine (TMP), also commonly known as 2,2,6,6-tetramethylpiperidine (TMPH), emerges as a powerful and highly specialized tool. This guide provides an in-depth analysis of TMP, dissecting its unique molecular architecture to explain its functional role as a non-nucleophilic base and its strategic applications in modern organic synthesis.
Part 1: The Molecular Architecture and Steric Shielding of TMP
The chemical behavior of 1,2,2,6-tetramethylpiperidine (molecular formula C₉H₁₉N) is a direct consequence of its structure. As a derivative of piperidine, it features a six-membered nitrogen-containing heterocycle. However, the defining characteristic of TMP is the presence of four methyl groups flanking the nitrogen atom, with two located at the C2 position and two at the C6 position.[1] This substitution pattern creates a profound steric shield around the nitrogen's lone pair of electrons.
This steric congestion is the cornerstone of TMP's utility.[2] While the lone pair remains electronically available, it is physically encumbered. This structural feature establishes a critical dichotomy in its reactivity, severely inhibiting its ability to act as a nucleophile while preserving its capacity to function as a Brønsted-Lowry base.
Caption: Molecular structure of 1,2,2,6-tetramethylpiperidine (TMP).
Part 2: A Quantitative Look at Basicity vs. Nucleophilicity
The distinction between basicity and nucleophilicity is fundamental. Basicity refers to a substance's ability to accept a proton (H⁺), a thermodynamic property often quantified by the pKa of its conjugate acid. Nucleophilicity describes the rate at which a substance attacks an electrophilic atom (commonly carbon), which is a kinetic phenomenon.[3] For many reagents, these two properties are correlated, but sterically hindered molecules like TMP provide a clear exception.
Basicity of TMP
TMP is a moderately strong base. The pKa of its conjugate acid (pKaH) is approximately 11.07.[1] This level of basicity is sufficient to deprotonate a wide range of substrates, including alcohols, terminal alkynes, and carbon acids like ketones and esters to form enolates. Its strength is comparable to other commonly used non-nucleophilic amine bases.
| Base | Structure | pKa of Conjugate Acid (pKaH) | Key Feature |
| Piperidine | C₅H₁₁N | 11.12 | Unhindered, Nucleophilic |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | Moderately Hindered |
| 1,2,2,6-Tetramethylpiperidine (TMP) | C₉H₁₉N | 11.07 | Highly Hindered, Non-Nucleophilic |
| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | 10.75 | Hindered, Non-Nucleophilic |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | Very Strong, Non-Nucleophilic |
Note: pKa values are approximations and can vary slightly based on solvent and measurement conditions.
The Nullified Nucleophilicity of TMP
While electronically similar to its unhindered counterpart piperidine, the four methyl groups on TMP create a formidable barrier to nucleophilic attack. For the nitrogen to act as a nucleophile, it must approach an electrophilic center and form a new carbon-nitrogen bond. This requires a specific trajectory and proximity that is physically blocked by the bulky alkyl groups.[4]
In contrast, abstracting a proton is far less sterically demanding. A proton is small and typically exposed on the periphery of a molecule, allowing the sterically encumbered lone pair of TMP to interact with it. This fundamental difference is the key to TMP's utility: it can effectively remove protons without engaging in competing and often undesirable nucleophilic substitution reactions.[2][5]
Caption: Competing SN2 and E2 pathways. TMP's steric bulk blocks the nucleophilic attack pathway, favoring proton abstraction for elimination.
Part 3: Strategic Applications in Synthesis
The primary application of TMP is as a selective base in reactions where nucleophilic side reactions must be suppressed. It is particularly valuable in promoting elimination reactions and in the formation of strong, non-nucleophilic amide bases.
Application 1: Promoting E2 Elimination Reactions
In reactions with alkyl halides, a strong base can promote elimination (E2) to form an alkene or substitution (SN2) to form a new bond.[6] With primary or secondary substrates, unhindered bases often yield significant amounts of the substitution product. By using TMP, the SN2 pathway is effectively shut down due to steric hindrance, leading cleanly to the desired elimination product.[4]
Representative Protocol: Dehydrobromination of 2-Bromooctane
-
Setup: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with 2-bromooctane (1.0 eq).
-
Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate.
-
Base Addition: 1,2,2,6-Tetramethylpiperidine (1.5 eq) is added to the solution via syringe.
-
Reaction: The mixture is heated to reflux and stirred under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil, containing a mixture of octene isomers, is purified by fractional distillation or column chromatography.
Causality: The choice of TMP ensures that the base only abstracts a proton from a carbon adjacent to the bromine-bearing carbon, initiating the E2 cascade to form the alkene. A less hindered base like sodium ethoxide would likely result in a significant portion of the unwanted SN2 ether product.[7]
Application 2: Precursor to Lithium Tetramethylpiperidide (LiTMP)
While TMP is a moderately strong base, it can be readily deprotonated by an organolithium reagent, such as n-butyllithium (n-BuLi), to form the exceptionally strong and non-nucleophilic base, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8] LiTMP (pKaH ≈ 37) is capable of deprotonating far less acidic substrates, such as certain aromatic rings or unactivated C-H bonds, without the risk of nucleophilic addition that is common with reagents like n-BuLi.[9]
Experimental Protocol: Synthesis of LiTMP
This protocol is adapted from a validated procedure published in Organic Syntheses.[10]
-
Inert Atmosphere: An oven-dried, 500-mL round-bottomed flask, equipped with a magnetic stir bar and nitrogen inlet, is flushed with nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (250 mL) is added, followed by 2,2,6,6-tetramethylpiperidine (40.5 mL, 0.240 mol).
-
Cooling: The flask is cooled in an ice bath with vigorous stirring.
-
Deprotonation: n-Butyllithium in hexanes (2.5 M solution, 88.0 mL, 0.220 mol) is added slowly via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.[8]
-
Maturation: The resulting solution of LiTMP is stirred for an additional 30 minutes in the ice bath before being used directly for subsequent reactions.
Self-Validation: This system is self-validating as the reaction between TMP and n-BuLi is a simple, fast, and quantitative acid-base reaction. The formation of the lithium amide salt can often be observed as a slight color change or increase in viscosity. The resulting base is ready for use in situ.
Caption: Synthesis of LiTMP from TMP via deprotonation with n-BuLi.
Conclusion: An Indispensable Tool Defined by Steric Hindrance
References
-
Wikipedia. (2023). Non-nucleophilic base. Available at: [Link]
-
Hodgson, D. M., Humphreys, P. G., & Fleming, M. J. (2007). ORGANOLITHIUMS AND LITHIUM 2,2,6,6-TETRAMETHYLPIPERIDIDE IN REDUCTIVE ALKYLATION OF EPOXIDES: SYNTHESIS OF (E)-ALKENES. Organic Syntheses, 84, 1-11. Available at: [Link]
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Reddy, R. E., & Kowalski, C. J. (1993). ETHYL 1-NAPHTHYLACETATE: A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 71, 146. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Available at: [Link]
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Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]
-
Neufeld, R., John, M., & Stalke, D. (2015). Structure of Lithium 2,2,6,6-Tetramethylpiperidine (LiTMP) and Lithium 2,2,4,6,6-Pentamethylpiperidide (LiPMP) in Hydrocarbon Solution. Journal of the American Chemical Society, 137(24), 7100-7104. Available at: [Link]
-
Okimoto, M., & Chiba, T. (1985). Electrochemical oxidation of 2,2,6,6-tetramethylpiperidines in acetonitrile: mechanism of N-cyanomethylation. Journal of the Chemical Society, Perkin Transactions 2, 139-143. Available at: [Link]
-
Zúñiga-Gutiérrez, A., & Mandado, M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1859–1867. Available at: [Link]
-
University of Wisconsin-Madison, Reich Research Group. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
- BASF AG. (1992). Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position. Google Patents.
-
Wikipedia. (2023). Lithium tetramethylpiperidide. Available at: [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]
-
Reddit. (2020). Reasoning for choosing sterically-hindered base. r/chemhelp. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Available at: [Link]
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- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
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1,2,2,6-tetramethylpiperidine boiling point and density
Executive Summary
This technical guide addresses the physicochemical properties of 1,2,2,6-tetramethylpiperidine and its critically relevant isomers, 2,2,6,6-tetramethylpiperidine (TMP) and 1,2,2,6,6-pentamethylpiperidine (PMP) .
Critical Distinction: In high-precision drug development and synthesis, nomenclature precision is paramount.
-
1,2,2,6-Tetramethylpiperidine (CAS 60812-96-6): A specific tertiary amine isomer, primarily utilized as a pharmaceutical reference standard and impurity marker.
-
2,2,6,6-Tetramethylpiperidine (CAS 768-66-1): The industry-standard "TMP," a secondary amine used as a hindered base (precursor to LiTMP).[1]
-
1,2,2,6,6-Pentamethylpiperidine (CAS 79-55-0): "PMP" or "Pempidine," a tertiary amine used as a stabilizer (HALS) and ganglionic blocker.
This guide provides the available data for the specific 1,2,2,6-isomer while expanding on the functionally dominant 2,2,6,6-isomer to ensure operational relevance for synthetic workflows.
Part 1: Physicochemical Data Analysis
Comparative Property Matrix
The following table synthesizes experimental and predicted data. Note the distinct boiling point elevation in the secondary amine (TMP) due to hydrogen bonding capability, compared to the tertiary amines.
| Property | 1,2,2,6-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidine (TMP) | 1,2,2,6,6-Pentamethylpiperidine (PMP) |
| CAS Number | 60812-96-6 | 768-66-1 | 79-55-0 |
| Classification | Tertiary Amine (Impurity/Standard) | Secondary Amine (Reagent) | Tertiary Amine (Stabilizer/Drug) |
| Formula | C₉H₁₉N | C₉H₁₉N | C₁₀H₂₁N |
| Mol.[1][2][3][4] Weight | 141.26 g/mol | 141.26 g/mol | 155.28 g/mol |
| Boiling Point | ~140–145 °C (Predicted) | 152 °C (lit.) | 187–188 °C (lit.) |
| Density | ~0.82 g/mL (Predicted) | 0.837 g/mL (at 25 °C) | 0.858 g/mL (at 25 °C) |
| Refractive Index | N/A | n20/D 1.445 | n20/D 1.460 |
| pKa | ~10.5 (Est.) | 11.07 | 11.25 |
| Appearance | Colorless Liquid | Clear Colorless Liquid | Clear Colorless Liquid |
*Note: Experimental bulk property data for 1,2,2,6-tetramethylpiperidine is limited in public literature as it is typically a custom-synthesized impurity standard. Values are estimated based on structural analogues.
Structural & Thermodynamic Analysis
The boiling point differential is driven by intermolecular forces:
-
2,2,6,6-TMP (152 °C): Possesses an N-H bond, allowing for intermolecular hydrogen bonding, significantly elevating the boiling point despite steric hindrance.
-
1,2,2,6-TMP (Predicted <152 °C): As a tertiary amine (N-Methyl), it lacks hydrogen bond donors. It is a structural isomer of TMP but likely boils at a lower temperature, similar to how N-methylpiperidine boils lower than piperidine.
-
1,2,2,6,6-PMP (187 °C): Although a tertiary amine (no H-bonds), the addition of the extra methyl group (C10 vs C9) and increased molecular weight/Van der Waals surface area drives the boiling point significantly higher.
Part 2: Experimental Protocols & Handling
Protocol A: Purification via Fractional Distillation (For 2,2,6,6-TMP)
Context: Commercial TMP often contains trace impurities (including 1,2,2,6-isomers) that can interfere with organolithium generation.
Objective: Isolate high-purity 2,2,6,6-tetramethylpiperidine for use as a non-nucleophilic base.
-
Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column (minimum 15 cm) to ensure theoretical plate separation.
-
Use a single-neck round-bottom flask with a magnetic stir bar.
-
Inert Atmosphere: The system must be flushed with dry Nitrogen (N₂) or Argon.
-
-
Drying (Pre-treatment):
-
Stir the crude amine over Calcium Hydride (CaH₂) granules (5% w/w) for 12 hours under inert atmosphere to remove moisture. Caution: H₂ gas evolution.
-
-
Distillation:
-
Heat the bath to approx. 170 °C (oil bath temperature).
-
Collect the fraction boiling steadily at 152 ± 1 °C at atmospheric pressure (760 mmHg).
-
Vacuum Option: If distilling under reduced pressure (e.g., 20 mmHg), the boiling point will drop to approx. 50–55 °C. Use a nomograph to adjust.
-
-
Storage:
-
Store the purified fraction over activated 4Å molecular sieves in an amber bottle under Argon.
-
Protocol B: Density Measurement for Purity Verification
Context: Density is a rapid check for contamination by heavier oxidation products (e.g., TEMPO, density ~1.0 g/mL).
-
Instrument: Oscillating U-tube density meter (e.g., Anton Paar) is preferred for 4-decimal precision.
-
Temperature Control: Set internal thermostat to 25.00 °C .
-
Injection: Inject 2 mL of the sample using a Luer-lock syringe. Ensure no bubbles are trapped in the U-tube (bubbles lower the apparent density).
-
Validation:
-
Acceptance Criteria (TMP): 0.8350 – 0.8390 g/mL.
-
Acceptance Criteria (PMP): 0.8560 – 0.8600 g/mL.
-
Deviation >0.005 g/mL suggests water contamination or oxidation.
-
Part 3: Mechanistic Visualization
Diagram 1: Structural Isomerism & Reactivity Logic
This diagram illustrates the relationship between the requested 1,2,2,6-isomer and the functional 2,2,6,6-reagent, highlighting why the latter is the preferred base (LiTMP).
Caption: The 1,2,2,6-isomer lacks the N-H proton required for lithiation, rendering it inert for LiTMP generation, unlike the 2,2,6,6-isomer.
Part 4: Safety & Toxicology
-
Volatility: With boiling points >150 °C, these amines are not highly volatile but can form explosive vapor/air mixtures at elevated temperatures.
-
Toxicity:
-
Storage: All isomers are air-sensitive (slow oxidation to N-oxides/nitroxyl radicals). Store under inert gas.
References
-
Sigma-Aldrich. 2,2,6,6-Tetramethylpiperidine Product Specification & MSDS. Retrieved from
-
National Institute of Standards and Technology (NIST). Piperidine, 2,2,6,6-tetramethyl- Phase Change Data. NIST Chemistry WebBook. Retrieved from
-
ChemicalBook. 1,2,2,6,6-Pentamethylpiperidine Properties and Safety. Retrieved from
-
SriramChem. 1,2,2,6-Tetramethylpiperidine Reference Standard (CAS 60812-96-6).[5] Retrieved from
-
Wikipedia. Pempidine (1,2,2,6,6-Pentamethylpiperidine) Pharmacology and Chemistry.[6] Retrieved from
Sources
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safety data sheet 1,2,2,6-tetramethylpiperidine SDS
An In-depth Technical Guide to the Safety Data Sheet for 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the critical safety information for 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate (CAS No. 68548-08-3), a key monomer and polymer additive. As a hindered amine light stabilizer (HALS), its role in preventing polymer degradation is significant, making its safe handling paramount for researchers and professionals in materials science and drug development. This document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a synthesized, practical framework for laboratory safety, grounded in the principles of causality and self-validating protocols.
Core Hazard Identification and GHS Classification
1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate is classified as a hazardous substance. The primary routes of concern are direct contact with skin and eyes. The Globally Harmonized System (GHS) provides a clear and immediate visual language for these hazards.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
This table summarizes the primary, officially classified hazards. Researchers should note that related methacrylate compounds may also cause allergic skin reactions (H317) and respiratory irritation (H335), warranting a cautious approach.[3][4]
Caption: GHS Hazard Communication for the compound.
Laboratory Handling and Storage Protocol
Safe handling is predicated on preventing exposure. The following protocol is designed as a self-validating system, where each step mitigates a specific risk identified in the hazard profile.
Personal Protective Equipment (PPE) - The Last Line of Defense
The causality behind PPE selection is direct risk mitigation. Because the primary hazards are skin and eye irritation, barrier protection is non-negotiable.
-
Gloves: Wear nitrile or other chemically resistant gloves. Thicker gloves generally offer better protection.[5] Always double-glove if the risk of splash is high. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]
-
Eye Protection: Safety goggles with side shields are mandatory to protect against splashes.[3]
-
Lab Coat: A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
Engineering Controls - Isolating the Hazard
-
Ventilation: All handling of 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate should occur within a certified chemical fume hood to minimize inhalation of any potential aerosols or vapors.[6][7]
Storage and Handling Workflow
This substance is sensitive to both heat and light, and it is incompatible with several common chemical classes.[1] The storage and handling workflow must account for these sensitivities to prevent degradation and hazardous reactions.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and all necessary PPE is donned correctly. Prepare all equipment and a designated waste container within the hood.
-
Retrieval: Retrieve the chemical from its designated refrigerated storage (0-10°C). Minimize its time outside of cold storage.
-
Dispensing: Conduct all weighing and dispensing operations within the fume hood. Keep the container tightly closed when not in use.[3][6][8]
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.
-
Storage: Return the chemical to the refrigerator promptly. Ensure it is stored away from incompatible materials such as oxidizing agents, acids, bases, and peroxides.[1]
Caption: Standard laboratory handling workflow.
Emergency Response and First Aid
In the event of an exposure or spill, a rapid and correct response is critical.
Exposure Protocols
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing.[3] If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If the person feels unwell, seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6][10] Seek immediate medical attention.[6][8][10]
Accidental Release Measures
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[9]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Use an inert absorbent material like sand, diatomaceous earth, or activated charcoal to contain the spill.[3][9] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a designated, sealable container for hazardous waste disposal.[3][9]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Decision workflow for emergency response.
Physicochemical and Stability Profile
Understanding the physical properties and chemical stability is crucial for both experimental design and safety.
Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Molecular Formula | C₁₄H₂₅NO₂ | [11][12] |
| Molecular Weight | 239.36 g/mol | [12] |
| CAS Number | 68548-08-3 | [1][13] |
| Flash Point | 112 °C | |
| Specific Gravity | 0.97 (at 20°C) | |
| Refractive Index | 1.47 |
Stability and Reactivity
This compound is stabilized with Monomethyl Ether of Hydroquinone (MEHQ). For MEHQ to function effectively as a polymerization inhibitor, the presence of dissolved oxygen is required.[14] Therefore, storing this monomer under an inert atmosphere (like nitrogen or argon) is dangerous as it can deactivate the inhibitor and lead to uncontrolled polymerization.[14][15]
-
Conditions to Avoid: High temperatures, direct sunlight, and sources of ignition.[1][3]
-
Incompatible Materials: Strong oxidizing agents, acids, bases, and peroxides.[1][8] Contact with these can initiate hazardous polymerization or other dangerous reactions.
Caption: Incompatibility and hazardous conditions diagram.
Toxicological and Ecological Considerations
Human Health Effects:
The primary toxicological concerns are local effects following direct contact.
| Exposure Route | Effect | Description |
| Skin | Irritation (Category 2) | Causes redness, pain, and potential inflammation upon contact.[1][2] |
| Eyes | Serious Irritation (Category 2) | Can cause significant pain, redness, and potential damage if not promptly flushed.[1][2] |
| Skin Sensitization | Potential | While not officially classified for this specific molecule, related methacrylates are known skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.[3][4] |
Ecological Impact:
Specific ecotoxicity data for this compound is limited. However, data for structurally related HALS, such as Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate, indicate high toxicity to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1).[16] It is prudent for researchers to assume this compound may also be harmful to aquatic organisms and to prevent its release into the environment. All waste should be disposed of as hazardous chemical waste according to local regulations.[7][9]
References
-
Carl ROTH. (2016, June 14). Safety Data Sheet: Methyl methacrylate. Retrieved from [Link]
-
Chemical Management. (2020, September 18). SAFETY DATA SHEET. Retrieved from [Link]
-
Vastani. (n.d.). Material Safety Data Sheet Methyl methacrylate. Retrieved from [Link]
-
Methacrylates Producers Association. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]
-
Transline Industries. (2011, January 19). Material Safety Data Sheet. Retrieved from [Link]
-
ECETOC. (n.d.). Methyl Methacrylate CAS No. 80-62-6. Retrieved from [Link]
-
Methacrylates Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). METHYL METHACRYLATE HAZARD SUMMARY. Retrieved from [Link]
-
TCI America. (n.d.). 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate, (stabilized with MEHQ), 25g, Each. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Unigel. (2021, March 26). SAFETY DATA SHEET. Retrieved from [Link]
-
E-Plasticase. (n.d.). POLY-METHYL METHACRYLATE (PMMA). Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL METHACRYLATE | 68548-08-3 [amp.chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. ecetoc.org [ecetoc.org]
- 5. pppmag.com [pppmag.com]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. unigel.com.br [unigel.com.br]
- 8. translineinc.com [translineinc.com]
- 9. nj.gov [nj.gov]
- 10. vastanichem.com [vastanichem.com]
- 11. 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate [cymitquimica.com]
- 12. 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate (stabilized with MEHQ) 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 13. calpaclab.com [calpaclab.com]
- 14. petrochemistry.eu [petrochemistry.eu]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | C21H39NO4 | CID 157881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Ortholithiation using Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
Executive Summary
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP ) represents the "scalpel" of organolithium bases, contrasting with the "sledgehammer" reactivity of
This guide details the protocol for generating and utilizing LiTMP for Directed Ortho Metalation (DoM) . Unlike simple deprotonations, LiTMP is required when:
-
Regioselectivity is critical: The steric bulk of LiTMP prevents attack at nucleophilic centers (e.g., carbonyls) and enforces kinetic deprotonation at the most accessible ortho-position.
-
Substrates are sensitive: It minimizes competing Chichibabin additions in pyridine rings.
-
Kinetic Control is required: The bulky conjugate acid (TMP) does not re-protonate the lithiated species to allow thermodynamic equilibration (scrambling).
Mechanistic Principles: The CIPE Model
Success with LiTMP relies on the Complex Induced Proximity Effect (CIPE) . The reaction is not a random collision but a pre-coordinated event.
-
Coordination: The lithium cation coordinates to the Lewis-basic heteroatom of the Directing Metalation Group (DMG).[1][2]
-
Agostic Interaction: This coordination brings the basic amide nitrogen of LiTMP into close proximity with the ortho-proton.
-
Deprotonation: The base abstracts the proton via a cyclic transition state, forming the ortho-lithiated species.
Diagram 1: Mechanism of LiTMP-Mediated DoM
Caption: The CIPE mechanism ensures regioselectivity by pre-coordinating LiTMP to the DMG before deprotonation.
Pre-Protocol Validation: Reagent Integrity
CRITICAL: Commercial LiTMP is rarely stable enough for high-precision work. It must be generated in situ. Consequently, the concentration of the precursor,
Protocol A: Titration of -BuLi (Double Titration Method)
Standard titration with water/acid is insufficient as it measures LiOH and Li-alkoxides (decomposed reagent) as active base.
Reagents:
- -BuLi (commercial stock)[3]
-
1,10-Phenanthroline (indicator)
-
2-Butanol (anhydrous, titrant)[4]
-
Dry THF
Procedure:
-
Flame-dry a 25 mL flask under Argon. Add 10 mL dry THF.
-
Add a few crystals of 1,10-phenanthroline .
-
Add exactly 1.00 mL of
-BuLi. The solution turns Deep Red (charge transfer complex). -
Titrate dropwise with anhydrous 2-butanol (1.00 M in dry toluene) until the solution turns Pale Yellow .
-
Calculation:
.
Core Protocol: Ortholithiation of N,N-Diethylbenzamide
This protocol serves as a self-validating system for LiTMP efficiency. N,N-diethylbenzamide is a standard substrate with a strong DMG.
Materials & Equipment[5][6][7][8][9]
-
Base Precursor: 2,2,6,6-Tetramethylpiperidine (TMP) (Distilled over CaH
before use). -
Lithium Source:
-BuLi (Titrated, approx 1.6 M or 2.5 M). -
Solvent: THF (Anhydrous, distilled from Na/Benzophenone or passed through activated alumina).
-
Cryogenics: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).
-
Vessel: 3-neck round bottom flask with internal temperature probe.
Step-by-Step Methodology
Phase 1: In Situ Generation of LiTMP
Note: TMP is sterically hindered; deprotonation by n-BuLi is slow at -78°C. It must be done at 0°C.
-
Setup: Charge the flask with dry THF (concentration relative to substrate: 0.1 M) and TMP (1.1 equivalents relative to substrate) under Argon.
-
Cooling: Cool the solution to 0°C (Ice bath).
-
Activation: Add
-BuLi (1.05 equivalents) dropwise over 5 minutes. -
Incubation: Stir at 0°C for 30 minutes .
-
Why? Ensures complete conversion of
-BuLi to LiTMP. Residual -BuLi will attack the amide carbonyl of the substrate.
-
-
Cryo-Cooling: Cool the LiTMP solution to -78°C .
Phase 2: Metalation (The "DoM" Step)
-
Substrate Addition: Dissolve N,N-diethylbenzamide (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise to the LiTMP at -78°C.
-
Rate: Maintain internal temperature below -70°C.[5]
-
-
Metalation Time: Stir at -78°C for 1 hour .
-
Note: LiTMP metalation is kinetically fast but diffusion-limited at -78°C.
-
Phase 3: Electrophile Trapping & Workup
-
Trapping: Add the Electrophile (e.g., MeI, DMF, I
) (1.2–1.5 equiv) dissolved in THF. -
Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours (unless the electrophile is hyper-reactive, like I
, in which case quench at low temp). -
Quench: Add Saturated NH
Cl solution. -
Extraction: Extract with EtOAc (3x), wash with brine, dry over MgSO
.
Data Summary: Base Selection Guide
| Parameter | LiTMP | LDA | |
| pKa (THF) | ~37.3 | ~35.7 | ~50 |
| Steric Bulk | Extreme | High | Low |
| Nucleophilicity | Negligible | Low | High |
| Stability | Low (Generate in situ) | Moderate | High (Commercial) |
| Primary Use | Regioselective DoM, Kinetic Enolization | General Deprotonation | Halogen-Lithium Exchange |
Experimental Workflow Diagram
This decision tree aids in execution and troubleshooting.
Diagram 2: Experimental Workflow & Decision Logic
Caption: Step-by-step workflow emphasizing the critical temperature shift from 0°C (generation) to -78°C (reaction).
Troubleshooting & Optimization
-
Problem: Low Yield / Recovered Starting Material.
-
Problem: Nucleophilic Attack (e.g., ketone formation instead of ortho-functionalization).
-
Cause: Incomplete formation of LiTMP; residual
-BuLi attacked the DMG. -
Solution: Increase LiTMP generation time at 0°C to 45 mins. Do NOT generate LiTMP at -78°C.
-
-
Problem: Scrambling of Regioisomers.
-
Cause: Temperature too high during substrate addition (Thermodynamic control taking over).
-
Solution: Ensure internal probe reads <-70°C during addition.
-
References
-
Organic Syntheses Procedure for LiTMP Preparation: Kowalski, C. J.; Reddy, R. E.[7] "Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)." Organic Syntheses, 1993 , Coll. Vol. 8, 19. [Link]
-
Review of Directed Ortho Metalation (Snieckus): Snieckus, V. "Directed Ortho Metalation.[8][9][5][10][6][7][11][12][13][14][15] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933.[16] [Link]
-
Titration of Alkyllithiums: Watson, S. C.; Eastham, J. F.[10][14] "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 1967 , 9, 165. [Link]
-
Comparison of LiTMP and LDA: Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]
Sources
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- 16. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]
Application Note: The Role of Steric Hindrance in Carbonyl Chemistry: 1,2,2,6-Tetramethylpiperidine (TMP) as a Non-Nucleophilic Base vs. its Utility in Enamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed examination of 1,2,2,6-tetramethylpiperidine (TMP) in the context of carbonyl chemistry. While the formation of enamines from ketones and secondary amines is a cornerstone of modern synthetic organic chemistry, the unique structural attributes of TMP—specifically its profound steric hindrance—render it largely unsuitable for this transformation. Instead, its utility is realized as a highly effective non-nucleophilic base. Herein, we elucidate the mechanistic principles governing enamine formation, critically assess the limitations imposed by steric bulk, and offer a comparative analysis of TMP's role in deprotonation versus the canonical enamine synthesis using less hindered amines. Detailed protocols for the generation of kinetic enolates using lithium tetramethylpiperidide (LiTMP) are provided as a practical demonstration of this reagent's true synthetic value.
Introduction: The Dichotomy of a Hindered Amine
1,2,2,6-Tetramethylpiperidine (TMP) is a secondary amine characterized by a piperidine ring flanked by four methyl groups at the C2 and C6 positions.[1] This substitution pattern creates a sterically congested environment around the nitrogen atom, profoundly influencing its chemical reactivity.[2] While secondary amines are the quintessential reagents for the synthesis of enamines from carbonyl compounds, TMP's primary application in organic synthesis is as a sterically hindered, non-nucleophilic base.[3] This apparent contradiction forms the central theme of this application note: to explain why TMP is an excellent tool for selective deprotonation but a poor choice for enamine formation, a reaction for which its less substituted analog, piperidine, is well-suited.
Understanding this distinction is crucial for synthetic chemists aiming to control the regioselectivity of reactions involving carbonyl compounds. The choice between forming an enamine with a less hindered amine or generating an enolate with a hindered base like TMP or its derivatives dictates the subsequent reactivity of the carbonyl substrate.
The Mechanism of Enamine Synthesis: A Prerequisite of Accessibility
The synthesis of an enamine from a ketone or aldehyde and a secondary amine is a condensation reaction that typically requires acid catalysis.[4] The generally accepted mechanism proceeds through several key steps, as illustrated below.
Figure 1: General mechanism for acid-catalyzed enamine formation.
A critical step in this pathway is the nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.[5] The success of this step is highly dependent on the steric accessibility of the carbonyl carbon.
Critical Assessment: Why 1,2,2,6-Tetramethylpiperidine Fails in Enamine Synthesis
The defining feature of TMP is the steric shield provided by the four methyl groups adjacent to the nitrogen atom. This steric bulk is precisely what makes it a poor nucleophile.[3]
The Steric Impenetrability of TMP:
The formation of the carbinolamine intermediate requires the nitrogen of the secondary amine to approach and bond with the carbonyl carbon. With TMP, the four flanking methyl groups create significant non-bonded steric interactions (A-strain) that raise the activation energy for this nucleophilic addition to a prohibitive level.[6] Reactions involving ketones, which are inherently more sterically hindered than aldehydes, are particularly challenging even with less bulky secondary amines.[7] The compounded steric hindrance of both a ketone and TMP makes the formation of the necessary iminium intermediate exceptionally difficult.[6]
In essence, while TMP possesses the requisite N-H proton for the final step of enamine formation, it is unable to efficiently participate in the initial nucleophilic attack that initiates the entire cascade. Consequently, instead of enamine formation, other potential side reactions or no reaction at all would be observed.
The True Calling of TMP: A Non-Nucleophilic Base for Enolate Formation
The very steric hindrance that prevents TMP from acting as a nucleophile makes it an exemplary non-nucleophilic base.[2] It can readily abstract a proton, particularly from sterically accessible positions, without the risk of competing nucleophilic addition to electrophilic centers in the substrate.
When deprotonated with a strong base like n-butyllithium, TMP is converted to lithium tetramethylpiperidide (LiTMP), a powerful, non-nucleophilic base used to generate kinetic enolates from ketones.
Enolate vs. Enamine Formation:
The following diagram illustrates the divergent reaction pathways of a ketone with a hindered base versus a standard secondary amine.
Figure 2: Competing reaction pathways for an unsymmetrical ketone.
-
Path A (Enamine Formation): Reaction with a less hindered secondary amine like piperidine or pyrrolidine leads to the formation of the thermodynamically more stable, more substituted enamine.
-
Path B (Enolate Formation): Deprotonation with a bulky, non-nucleophilic base like LiTMP abstracts a proton from the less sterically hindered α-carbon, yielding the kinetic enolate.
This ability to selectively generate the kinetic enolate is a powerful tool in organic synthesis, allowing for regiocontrolled alkylation and aldol reactions.
Experimental Protocols
Protocol 1: Attempted Enamine Synthesis with 1,2,2,6-Tetramethylpiperidine (Illustrative)
This protocol is provided for illustrative purposes to demonstrate the expected lack of reactivity.
| Parameter | Value |
| Reactants | Cyclohexanone (1.0 equiv), 1,2,2,6-Tetramethylpiperidine (1.2 equiv) |
| Catalyst | p-Toluenesulfonic acid (0.05 equiv) |
| Solvent | Toluene |
| Apparatus | Round-bottom flask equipped with a Dean-Stark trap and condenser |
| Temperature | Reflux |
| Time | 24-48 hours |
Procedure:
-
To a round-bottom flask, add toluene, cyclohexanone, 1,2,2,6-tetramethylpiperidine, and p-toluenesulfonic acid.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and monitor for the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
Expected Outcome:
Minimal to no formation of the corresponding enamine is expected. The primary observation will likely be the recovery of starting materials, even after prolonged heating. This outcome directly supports the assertion that TMP is too sterically hindered to participate in enamine formation under standard conditions.
Protocol 2: Generation of a Kinetic Enolate using Lithium Tetramethylpiperidide (LiTMP)
This protocol details a standard and effective application of TMP as a non-nucleophilic base.
| Parameter | Value |
| Reactants | 1,2,2,6-Tetramethylpiperidine (1.1 equiv), n-Butyllithium (1.0 equiv), Ketone (e.g., 2-methylcyclohexanone, 1.0 equiv) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Apparatus | Flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) |
| Temperature | -78 °C to 0 °C |
| Time | 1-2 hours |
Procedure:
-
Preparation of LiTMP:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and 1,2,2,6-tetramethylpiperidine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (typically 1.6 M in hexanes) dropwise via syringe.
-
Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The formation of a white precipitate (LiTMP) may be observed.
-
-
Enolate Formation:
-
Cool the freshly prepared LiTMP solution back down to -78 °C.
-
Slowly add a solution of the ketone (e.g., 2-methylcyclohexanone) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Quenching/Further Reaction:
-
The resulting kinetic enolate solution can then be treated with an electrophile (e.g., methyl iodide) to achieve regioselective α-alkylation at the less substituted position.
-
Safety Precautions: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are essential for the success of this reaction. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.
Conclusion
While 1,2,2,6-tetramethylpiperidine is structurally a secondary amine, its synthetic utility diverges significantly from that of its less hindered counterparts. The profound steric bulk imparted by the four methyl groups renders it an ineffective nucleophile, precluding its use in the synthesis of enamines from carbonyl compounds. This limitation, however, is also its greatest strength, establishing TMP and its derivatives as premier non-nucleophilic bases in the synthetic chemist's toolkit. By understanding the interplay of sterics and electronics, researchers can strategically employ TMP to achieve highly regioselective deprotonations for the formation of kinetic enolates, a transformation that is complementary to the enamine-based strategies for which other secondary amines are renowned.
References
- Saper, N. I., & Snider, B. B. (2014). 2,2,6,6-Tetramethylpiperidine-catalyzed, ortho-selective chlorination of phenols by sulfuryl chloride. The Journal of Organic Chemistry, 79(2), 809–813.
- ChemicalBook. (2023, December 18). 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis.
- ResearchGate. (2023, September). Recent Applications of TEMPO in Organic Synthesis and Catalysis.
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric purity and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.
- Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2943.
- ChemicalBook. (2024, May 20). The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry.
- BenchChem. (2025). Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO) Derivatives in Catalysis.
- Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction.
- ResearchGate. (2015). The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols.
- Wikipedia. (n.d.). Piperidine.
- ResearchGate. (2000). Reaction of enamines and mediated anodic oxidation of carbohydrates with the 2,2,6,6-tetramethylpiperidine-1-oxoammonium ion (TEMPO+).
- Master Organic Chemistry. (2023, April 16). Enamines.
- Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
- Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects—I. Tetrahedron, 38(14), 1975-2050.
- Making Molecules. (2022, September 2). Enamines.
- Chemistry LibreTexts. (2023, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
- Khan Academy. (n.d.). Formation of imines and enamines.
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- ResearchGate. (2016). The Synthesis of Sterically Hindered Amides.
- Chemistry Steps. (n.d.). Stork Enamine Synthesis.
Sources
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1,2,2,6-tetramethylpiperidine as a hindered amine light stabilizer precursor
Abstract
This technical guide details the synthesis, characterization, and application of 1,2,2,6-tetramethylpiperidine (1,2,2,6-TMP) . Unlike its parent compound (2,2,6,6-tetramethylpiperidine), the N-methylated derivative offers a strategic advantage: reduced basicity . This reduction minimizes antagonistic interactions with acidic additives (e.g., pesticides, flame retardants) and pigments in polymer matrices while serving as a latent reservoir for the active nitroxyl radical species. This guide provides a validated Eschweiler-Clarke synthesis protocol, a mechanistic breakdown of the activation pathway, and a standardized accelerated weathering test protocol for polypropylene (PP) stabilization.
Part 1: Chemical Architecture & Mechanistic Rationale
The "Low-Basicity" Advantage
Standard HALS (containing an N-H group) are secondary amines with a pKa ~10-11. They can react with acidic species (e.g., thioethers, halogenated flame retardants) to form ammonium salts, rendering them inactive as radical scavengers.
-
1,2,2,6-TMP (Tertiary Amine): The steric bulk of the four methyl groups at the
-carbon positions, combined with the N-methyl substitution, significantly hinders the nitrogen lone pair. -
Application: Ideal for agricultural films (resistant to acidic pesticides) and automotive coatings (resistant to acid rain).
Mechanism: The Activation & Denisov Cycle
1,2,2,6-TMP is a precursor. It does not scavenge radicals directly until it is oxidized in situ to the nitroxyl radical (TEMPO derivative).
The Pathway:
-
Activation: Oxidative attack (thermal or photo-induced) cleaves the N-methyl group or oxidizes it, eventually generating the Nitroxyl radical (>N-O•).
-
Scavenging (Denisov Cycle): The nitroxyl radical traps alkyl radicals (R•) to form amino-ethers (>N-OR), which then react with peroxy radicals (ROO•) to regenerate the nitroxyl species.[1][2][3]
Figure 1: The activation of 1,2,2,6-TMP followed by the regenerative Denisov Cycle.
Part 2: Synthesis Protocol (Eschweiler-Clarke Methylation)
Objective: Convert 2,2,6,6-tetramethylpiperidine (Secondary Amine) to 1,2,2,6-tetramethylpiperidine (Tertiary Amine). Safety Warning: Formic acid is corrosive. Formaldehyde is a carcinogen. Work in a fume hood.
Reagents:
-
Formaldehyde (37% aq. solution)
-
Formic Acid (98%)
-
Sodium Hydroxide (4M aq.)
-
Diethyl Ether (Extraction solvent)
-
Magnesium Sulfate (Drying agent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition:
-
Add 14.1 g (0.1 mol) of 2,2,6,6-tetramethylpiperidine.
-
Cool the flask in an ice bath (0°C).
-
Slowly add 12.5 mL (0.15 mol) of Formaldehyde (37%) dropwise. Exothermic reaction.
-
Add 11.5 mL (0.3 mol) of Formic Acid dropwise.
-
-
Reflux:
-
Remove the ice bath. Heat the mixture to reflux (approx. 100°C) using an oil bath.
-
Maintain reflux for 18–24 hours . Evolution of CO₂ gas indicates the reaction is proceeding.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of 4M HCl (to ensure amine is protonated/trapped in aqueous phase) and wash with 20 mL ether (removes non-basic impurities). Discard organic layer.
-
Basify the aqueous layer to pH >12 using 4M NaOH . The product will oil out.
-
Extract the aqueous layer with 3 x 30 mL Diethyl Ether .
-
-
Purification:
-
Combine ether extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure (Rotovap).
-
Distillation: Distill the residue at atmospheric pressure.
-
Target Fraction: Collect fraction boiling at 150–155°C .
-
Validation (QC Criteria):
| Test | Method | Acceptance Criteria |
| Purity | GC-MS | > 98.0% (Area %) |
| Identity | 1H-NMR (CDCl₃) | Singlet at ~2.2 ppm (N-CH₃). Disappearance of NH broad peak. |
| Appearance | Visual | Colorless to pale yellow liquid |
Part 3: Application Workflow (Polymer Stabilization)
Objective: Assess the efficacy of 1,2,2,6-TMP in preventing photo-oxidative degradation of Polypropylene (PP).
Sample Preparation (Solvent Casting)
-
Matrix: Isotactic Polypropylene (iPP) powder.
-
Loading: 0.5 wt% 1,2,2,6-TMP.
-
Control: Virgin iPP (no additive).
-
Solvent: Xylene (boiling).
-
Dissolve 2g of iPP in 20 mL boiling xylene.
-
Add 10 mg of 1,2,2,6-TMP; stir for 5 mins.
-
Pour onto a glass petri dish and evaporate solvent in a vacuum oven at 60°C for 12 hours.
-
Press films to 100 µm thickness using a hot press (190°C).
Accelerated Weathering Protocol
-
Equipment: QUV Weatherometer (ASTM G154).
-
Cycle: UV-A lamps (340 nm) at 60°C (8h) / Condensation at 50°C (4h).
-
Duration: 0 to 1000 hours. Sampling every 200 hours.
Analytical Readout: Carbonyl Index (CI)
Degradation is measured by the formation of carbonyl groups (ketones/esters) on the polymer backbone.[7]
Method (FTIR):
-
Acquire transmission FTIR spectrum of the film.[8]
-
Carbonyl Peak (A_C=O): Integrate area between 1700–1800 cm⁻¹ .
-
Reference Peak (A_Ref): Integrate area between 2700–2750 cm⁻¹ (C-H stretching, stable).
-
Calculation:
Data Interpretation:
-
Low CI (<0.1): Intact polymer.
-
Rapid Rise in CI: Onset of embrittlement.
-
1,2,2,6-TMP Success: Significant delay in the "induction period" before CI spikes compared to Control.
Part 4: Analytical Characterization Data
Chemical Structure & Properties:
| Property | Value | Notes |
| IUPAC Name | 1,2,2,6,6-pentamethylpiperidine | Note: Often referred to as N-methyl-TMP |
| CAS No. | 768-66-1 (Parent); 1911-07-5 (N-Me) | Verify specific CAS for purchasing |
| Boiling Point | ~150-152°C | Slightly lower than parent due to lack of H-bond |
| Basicity (pKa) | ~9.5 - 10.0 | Lower than parent (11.[4][9]1) due to steric hindrance |
| Solubility | Organic Solvents | Insoluble in water |
Synthesis Workflow Diagram:
Figure 2: Synthesis workflow for N-methylation of the hindered amine.
References
-
Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[1][3][10]
-
Denisov, E. T. (1974). The Mechanism of Action of Hindered Amine Light Stabilizers. Polymer Science U.S.S.R.
-
Almond, J., et al. (2020). Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy. e-Polymers.
-
PubChem Database. 2,2,6,6-Tetramethylpiperidine Compound Summary. National Library of Medicine.
-
BASF Technical Library. Tinuvin® HALS Selection Guide. (General reference for HALS classes).
Sources
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Application Notes and Protocols: LiTMP-Mediated Metallation of Pyridine Derivatives
Introduction: The Strategic Advantage of LiTMP in Pyridine Functionalization
The selective functionalization of the pyridine ring is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and materials. Direct C-H activation via metallation offers a powerful and atom-economical route to introduce a wide array of substituents onto the heterocyclic core. However, the inherent electronic properties of the pyridine ring—specifically its π-deficient nature—present significant challenges, including competitive nucleophilic addition and difficulties in controlling regioselectivity when using common organolithium reagents.[1][2]
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has emerged as a superior non-nucleophilic, sterically hindered base that effectively overcomes these hurdles.[1] Its significant steric bulk minimizes nucleophilic attack on the pyridine ring, while its high basicity (pKa ≈ 37) enables the efficient deprotonation of even weakly acidic C-H bonds.[3] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for the successful application of LiTMP in the regioselective metallation of pyridine derivatives.
Mechanistic Insights: Why LiTMP Excels
The efficacy of LiTMP-mediated metallation stems from a combination of kinetic and thermodynamic factors, largely governed by its steric profile. Unlike less hindered lithium amides such as lithium diisopropylamide (LDA), LiTMP offers distinct advantages:
-
Enhanced Regioselectivity through Steric Control : The bulky 2,2,6,6-tetramethylpiperidide ligand directs deprotonation to the most sterically accessible position, which is often the C-2 (ortho) position, driven by the high C-H acidity at this site.[4] This steric influence is crucial for achieving high regioselectivity, especially in substrates with multiple potential deprotonation sites.
-
Suppression of Nucleophilic Addition : The pyridine nucleus is susceptible to nucleophilic addition by organolithium reagents. The substantial steric hindrance of LiTMP effectively prevents this side reaction, ensuring that the desired deprotonation pathway is favored.[1]
-
Kinetic vs. Thermodynamic Control : LiTMP-mediated metallations are generally under kinetic control. The hindered 2,2,6,6-tetramethylpiperidine (TMPH) byproduct is a poor proton shuttle, which prevents equilibration to a thermodynamically more stable, but potentially less desirable, lithiated intermediate. This is a key difference from LDA, where the resulting diisopropylamine can facilitate such equilibrations.[5]
-
Increased Reactivity : LiTMP often exhibits higher reactivity and faster metallation rates compared to LDA under similar conditions.[5] This can be attributed to ground-state destabilization arising from its steric demands, which inhibits the formation of less reactive, stabilizing aggregates.[5]
The general mechanism for LiTMP-mediated metallation of a pyridine derivative is depicted below:
Figure 2: Workflow for the in situ preparation of LiTMP.
Protocol 2: General Procedure for LiTMP-Mediated Metallation of a Pyridine Derivative and Electrophilic Quench
This protocol provides a general method for the C-4 metallation of 3-chloropyridine and subsequent quenching with an electrophile (iodine).
Materials :
-
3-Chloropyridine
-
LiTMP solution (prepared as in Protocol 1)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure :
-
To an oven-dried, round-bottomed flask under an argon atmosphere, add 3-chloropyridine (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared LiTMP solution (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.2 equivalents) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and saturated aqueous Na₂S₂O₃ solution (to remove excess iodine).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-chloro-4-iodopyridine.
Troubleshooting and Optimization
-
Low Yields : Incomplete metallation can result from impure reagents or insufficient reaction time. Ensure the use of freshly distilled TMPH and accurately titrated n-BuLi. The metallation time can be extended, but monitor for potential side reactions.
-
Poor Regioselectivity : The presence of unreacted n-BuLi can lead to undesired side reactions. Ensure complete reaction of n-BuLi with TMPH during the LiTMP preparation. The reaction temperature is also critical; maintain it at -78 °C during metallation.
-
Decomposition of Lithiated Intermediate : Some lithiated pyridines are unstable even at low temperatures. In such cases, the electrophile should be added as soon as the metallation is complete.
Conclusion
LiTMP-mediated metallation is a robust and highly effective strategy for the regioselective functionalization of pyridine derivatives. By leveraging the unique steric and electronic properties of LiTMP, chemists can overcome common challenges associated with pyridine chemistry, enabling the synthesis of a diverse range of substituted pyridines that are valuable intermediates in drug discovery and materials science. Careful attention to experimental parameters, particularly temperature and reagent purity, is paramount for achieving high yields and selectivities.
References
- El-Hiti, G. A., & Smith, K. (2015).
-
ResearchGate. (n.d.). Regioselective metalation of pyridines: C2−H lithiation with LTMP (a)... Retrieved from [Link]
- Hevia, E., et al. (2020). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping.
- Collum, D. B., et al. (2011). A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. Journal of the American Chemical Society, 133(42), 16970–16983.
- Collum, D. B., et al. (2009). Lithium 2,2,6,6-Tetramethylpiperidide-Mediated α- and β-Lithiations of Epoxides: Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 131(48), 17684–17692.
- Knochel, P., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- El-Hiti, G. A., & Smith, K. (2015).
- Rovis, T., et al. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Organic Letters, 14(10), 2634–2637.
- Dongo, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3169.
- Knochel, P., et al. (2024).
- Collum, D. B., et al. (2009). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. The Journal of Organic Chemistry, 74(18), 7047–7054.
- Collum, D. B., et al. (2009). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 131(48), 17693–17703.
- Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Fort, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(12), 4348–4361.
- Comins, D. L., et al. (1995). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. The Journal of Organic Chemistry, 60(25), 8243–8247.
- Song, S., et al. (2024). Regioselective synthesis of 4-functionalized pyridines. Chem, 10(2), 628-643.
- Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(12), 4348-4361.
Sources
Troubleshooting & Optimization
Technical Guide: Removal of Sterically Hindered Piperidines from Reaction Mixtures
This guide addresses the removal of 1,2,2,6-tetramethylpiperidine (a tertiary amine) and extends to the ubiquitous 2,2,6,6-tetramethylpiperidine (TMP) (a secondary amine), as the removal strategies for these sterically hindered bases are mechanistically identical.
Topic: Workup strategies for 1,2,2,6-tetramethylpiperidine and 2,2,6,6-tetramethylpiperidine. Target Audience: Medicinal Chemists, Process Chemists. Objective: Complete removal of hindered amine bases without compromising product yield or purity.
Executive Summary & Strategic Analysis
Sterically hindered piperidines (such as 1,2,2,6-tetramethylpiperidine and 2,2,6,6-TMP) are potent, non-nucleophilic bases often used in enolization or elimination reactions. Their removal is critical because residual amines can:
-
Poison catalysts in subsequent hydrogenation or cross-coupling steps.
-
Cause streaking/tailing during silica chromatography.
-
Degrade acid-sensitive pharmacophores upon storage.
The Challenge: Unlike simple amines (e.g., triethylamine), these compounds are lipophilic and bulky. They do not always partition efficiently into aqueous acid if the organic solvent is too non-polar, and their salts can act as surfactants, causing emulsions.
Decision Matrix: Selecting Your Workup Protocol
Figure 1: Decision tree for selecting the appropriate amine removal strategy based on product stability.
Tier 1: Acidic Extraction (The Standard Protocol)
Best For: Products stable to pH < 2. Mechanism: Protonation of the amine (pKa ~11) converts it into a water-soluble ammonium salt.
Protocol
-
Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or MTBE). Avoid DCM if possible, as it can solubilize amine salts, reducing extraction efficiency.
-
Primary Wash: Wash the organic phase 2× with 1M HCl or 10% NaHSO₄ .
-
Note: NaHSO₄ is preferred if you need to avoid chloride ions or volatile acid fumes.
-
-
Verification: Check the pH of the aqueous layer.[1][2] It must remain acidic (pH < 2). If it turns basic, the amine has overwhelmed the acid; add more acid wash.
-
Brine Wash: Wash 1× with saturated brine to break any potential emulsions and dry the organic layer.
Why this works: 1,2,2,6-tetramethylpiperidine is a strong base. At pH 2, the equilibrium shifts >99.9% to the protonated, water-soluble form.
Tier 2: The "Gentle" Wash (Acid-Sensitive Substrates)
Best For: Acetals, silyl ethers, or Boc-protected amines that might deprotect at low pH. Mechanism: Uses a buffered weak acid to protonate the amine without dropping the pH below 4-5.
Protocol
-
Preparation: Prepare a 10% w/v aqueous Citric Acid solution or a 0.5M Sodium Phosphate buffer (NaH₂PO₄) adjusted to pH 4.5.
-
Extraction: Wash the organic layer 3× with the Citric Acid/Buffer solution.
-
Technique: Because the pH gradient is less steep, three washes are required to ensure quantitative removal (Le Chatelier’s principle).
-
-
Back-Extraction (Optional): If your product is slightly basic, back-extract the combined aqueous acidic layers with a small volume of organic solvent to recover any lost product.
Troubleshooting Tip: Citrate salts of hindered amines can sometimes be soluble in organics. If this happens, switch to the Phosphate buffer method.
Tier 3: Copper(II) Sequestration (Visual Removal)
Best For: Highly sensitive compounds or when visual confirmation of removal is needed.
Mechanism: Copper(II) ions coordinate with amines to form water-soluble complexes (e.g.,
Protocol
-
Reagent: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .
-
Observation:
-
Blue → Purple/Dark Blue: Indicates amine uptake into the aqueous layer.[2]
-
Stays Light Blue: Indicates the amine has been removed.
-
-
Repeat: Continue washing until the aqueous layer retains its original light blue color.
Tier 4: Chromatographic Removal
If extraction fails (e.g., zwitterionic product), you must separate via silica gel.
The Problem: Amines interact strongly with the acidic silanols on silica, causing broad streaks that co-elute with products.
The Fix:
-
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH before loading.
-
Mobile Phase Modifier: Maintain 0.5% - 1% Et₃N in your eluent throughout the run. This "caps" the silanols, allowing the hindered amine and your product to elute as sharp, separated peaks.
Troubleshooting & FAQ
Q1: I am seeing a "ghost" peak in NMR after rotovap. Is it the amine?
A: Likely yes. 1,2,2,6-TMP and 2,2,6,6-TMP have high boiling points (~152°C) and do not remove easily on a standard rotovap.
-
Diagnosis: Look for singlets around δ 1.0 - 1.2 ppm (methyls) and multiplets around δ 1.4 - 1.6 ppm (ring protons).
-
Solution: Do not rely on vacuum. Redissolve in ether and perform an additional 1M HCl wash .
Q2: I formed a terrible emulsion during the acid wash. What now?
A: Hindered amine salts are bulky and lipophilic, acting as surfactants.
-
Fix 1: Add solid NaCl to saturate the aqueous layer.
-
Fix 2: Filter the biphasic mixture through a pad of Celite.
-
Fix 3: Add a small amount of Methanol to the mixture to break surface tension.
Q3: My product is a base too. How do I separate it from 1,2,2,6-TMP?
A: This is the hardest scenario.
-
Method: Exploiting pKa differences is difficult (both are ~11).
-
Solution: Use Automated Flash Chromatography on an amine-functionalized silica column (NH-Silica). The stationary phase is basic, preventing interaction with the amines, and separation is driven purely by polarity. 1,2,2,6-TMP is very non-polar and will elute in the solvent front (0-5% MeOH/DCM), while most drug-like basic products are more polar and elute later.
Summary Data Table
| Property | 1,2,2,6-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidine |
| CAS | 60812-96-6 | 768-66-1 |
| Class | Tertiary Amine | Secondary Amine |
| pKa (Conj. Acid) | ~11.0 | 11.1 |
| Boiling Point | High (>150°C) | 152°C |
| Water Solubility | Low (Free base) | Low (Free base) |
| Best Removal | 1M HCl Extraction | 1M HCl Extraction |
References
-
PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved February 4, 2026, from [Link]
-
Reich, H. J. (2024). pKa Data: Amines. University of Wisconsin-Madison. Retrieved February 4, 2026, from [Link]
Sources
Validation & Comparative
1,2,2,6-tetramethylpiperidine vs diisopropylamine basicity
Comparative Guide: 2,2,6,6-Tetramethylpiperidine (TMP) vs. Diisopropylamine (DIPA)
Executive Summary: The Hierarchy of Steric Bases
In the landscape of organic synthesis and drug development, the selection of a non-nucleophilic base is often the deciding factor between a clean, regioselective transformation and a mixture of isomers.[1] While Diisopropylamine (DIPA) serves as the workhorse precursor to Lithium Diisopropylamide (LDA), 2,2,6,6-Tetramethylpiperidine (TMP) is the precursor to the "Super-Steric" base Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP).[1]
This guide objectively compares these two agents, focusing on their basicity, steric parameters, and application in kinetic deprotonation.[1]
Nomenclature Verification (Critical Note): The prompt specifies "1,2,2,6-tetramethylpiperidine." This specific isomer is a tertiary amine (N-methylated) often found in pharmaceutical intermediates like Eucatropine.[2] However, in the context of comparison with Diisopropylamine (a secondary amine) for basicity and deprotonation power, the industry standard comparison is 2,2,6,6-tetramethylpiperidine (TMP) .[1] The 2,2,6,6-isomer is the secondary amine required to generate lithium amide bases.[1] This guide focuses on the 2,2,6,6-isomer to provide the most relevant utility for synthetic method development, while acknowledging the 1,2,2,6-isomer would function merely as a proton scavenger (similar to Hünig's base) rather than a lithiated superbase.[1]
Physicochemical & Basicity Profile
The utility of these amines is defined by two opposing forces: Basicity (pKa) and Nucleophilicity (Sterics) .[2]
Comparative Data Table
| Property | Diisopropylamine (DIPA) | 2,2,6,6-Tetramethylpiperidine (TMP) |
| Structure Type | Acyclic Secondary Amine | Cyclic Secondary Amine |
| Molecular Weight | 101.19 g/mol | 141.26 g/mol |
| pKa (Conj.[1][2] Acid in H₂O) | ~11.05 | ~11.07 |
| pKa (Li-Salt in THF) | 35.7 (LDA) | 37.3 (LiTMP) |
| Steric Bulk (Cone Angle) | Large (Free rotation of iPr groups) | Extreme (Fixed methyls in chair conformation) |
| Nucleophilicity | Low (Non-nucleophilic) | Very Low (Cryptic nucleophile) |
| Primary Application | General Kinetic Deprotonation | Highly Regioselective / "Difficult" Deprotonation |
Key Insight: While their aqueous pKa values are nearly identical, the Lithiated species (LiTMP) is thermodynamically more basic than LDA by approximately 1.6 pKa units in THF.[1] This makes LiTMP capable of deprotonating weaker acids that LDA might fail to activate quantitatively.[2]
Steric Analysis & Regioselectivity
The structural difference dictates the "Kinetic Selectivity."
-
DIPA (LDA): The isopropyl groups can rotate to minimize steric clash, allowing LDA to access moderately hindered protons.[1]
-
TMP (LiTMP): The four methyl groups are locked in an equatorial/axial arrangement on the piperidine ring.[2] This creates a rigid "steric wall" that absolutely forbids interaction with hindered centers.[2]
Mechanism: Kinetic vs. Thermodynamic Control
In the enolization of an unsymmetrical ketone (e.g., 2-methylcyclohexanone):
-
LDA favors the Kinetic Enolate (less substituted) at -78°C but can equilibrate to the Thermodynamic Enolate if warmed or if excess ketone is present.[2]
-
LiTMP is so sterically demanding it virtually cannot abstract the proton from the more substituted alpha-carbon.[2] It provides exclusive Kinetic Control , even under conditions where LDA might show erosion of selectivity.[1]
Figure 1: Decision logic for base selection based on required regioselectivity.
Experimental Protocols
Safety Precaution: Both amines are flammable and corrosive.[2] n-Butyllithium is pyrophoric.[2] All reactions must be performed under inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[2]
Protocol A: Preparation of Lithium Diisopropylamide (LDA)
Standard non-nucleophilic base generation.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Charging: Add anhydrous THF (20 mL) and Diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (10.0 mmol, 2.5 M in hexanes) over 5-10 minutes.
-
Maturation: Stir at 0°C for 15 minutes to ensure complete deprotonation of the amine.
-
Usage: Cool back to -78°C before adding the substrate.
Protocol B: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
For difficult or highly regioselective substrates.[1]
-
Setup: Flame-dry a 100 mL RBF under Argon.
-
Charging: Add anhydrous THF (20 mL) and 2,2,6,6-Tetramethylpiperidine (1.86 mL, 11.0 mmol, 1.1 equiv).
-
Cooling: Cool to -78°C .
-
Critical Difference: TMP is more sterically hindered; lithiation kinetics are slightly slower than DIPA.[2]
-
-
Lithiation: Add n-Butyllithium (10.0 mmol) dropwise.
-
Maturation: Allow the solution to warm to 0°C and stir for 30 minutes .
-
Usage: The solution (often light yellow) is ready for use at -78°C.[2]
Performance Comparison in Drug Development
Case Study: Ortho-Lithiation of Aromatics
In the functionalization of sensitive aromatic heterocycles (common in medicinal chemistry), LiTMP often outperforms LDA.[1][2]
-
Scenario: Deprotonation of a pyridine or diazine ring.[2]
-
LDA Failure Mode: LDA can sometimes act as a nucleophile (Chichibabin-type addition) or form aggregates that reduce reactivity.[2]
-
LiTMP Advantage: The extreme steric bulk prevents nucleophilic attack on the ring, acting solely as a proton removal agent.[1] LiTMP aggregates are often lower order (monomers/dimers in THF/PMDTA), leading to higher reactivity ("Kinetic Basicity").[1][2]
Stability Note
-
DIPA: Stable liquid.[2]
-
TMP: Stable liquid, but its radical derivative (TEMPO ) is a stable free radical used in oxidation.[1][2] This oxidative potential is rarely an issue in lithiation but relevant if the amine is used in oxidative conditions.[2]
References
-
Reich, H. J. (2025).[1][2] pKa Values of Organic Compounds in DMSO and THF. University of Wisconsin-Madison.[2] [Link]
-
Collum, D. B. (1993).[1][2] Isomeric Lithium Amides: Solution Structures and Reactivities. Accounts of Chemical Research. [Link]
-
Hall, H. K. (1957).[1][2] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society.[2] [Link]
-
Kopka, I. E., & Rathke, M. W. (1981).[1][2] Utility of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) for the Regioselective Generation of Kinetic Enolates. Journal of Organic Chemistry. [Link]
Sources
Kinetic vs. Thermodynamic Control: The LiTMP Advantage
This guide provides an advanced technical analysis of kinetic versus thermodynamic control in lithiation chemistry, focusing on Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . It is designed for synthetic chemists requiring high-fidelity regiocontrol where standard bases (LDA, n-BuLi) fail due to nucleophilic attack or unwanted equilibration.
Content Type: Technical Comparison & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary: The "Steric Enforcer"
In organolithium chemistry, LiTMP serves as the ultimate "kinetic enforcer." While Lithium Diisopropylamide (LDA) is the standard for kinetic deprotonation, it is often small enough to allow proton transfer (equilibration) or nucleophilic attack on sensitive electrophiles. LiTMP, with its massive steric bulk (tetramethylpiperidine scaffold), suppresses these side reactions.
This guide details how to utilize LiTMP to access kinetically favored products (e.g., less substituted enolates, sterically accessible ortho-positions) that are inaccessible via thermodynamic control.
Quick Comparison: LiTMP vs. LDA
| Feature | LiTMP (Kinetic Specialist) | LDA (General Purpose) |
| Steric Bulk | Extreme (Tetramethylpiperidine) | High (Diisopropylamine) |
| pKa (Conjugate Acid) | ~37.3 (in THF) | ~35.7 (in THF) |
| Nucleophilicity | Negligible (Non-nucleophilic) | Low (But can attack esters/pyridines) |
| Control Type | Strict Kinetic (Irreversible) | Kinetic (Reversible at >0°C) |
| Primary Failure Mode | Very slow reaction with hindered protons | Equilibration to thermodynamic product |
Mechanistic Principles
The Kinetic "Lock" Mechanism
The selectivity of LiTMP is governed by the Hammond Postulate and Steric Approach Control .
-
Kinetic Control (LiTMP): The reaction outcome is determined by the relative rates of deprotonation (
). LiTMP removes the most accessible proton, regardless of the resulting anion's stability. Due to the immense steric bulk of the TMP amine formed, the reverse reaction (re-protonation) is kinetically inhibited, "locking" the kinetic product. -
Thermodynamic Control (Equilibration): This requires the reversible exchange of protons between the lithiated species and the conjugate acid (amine) or unreacted substrate. Smaller bases (like LDA or alkoxides) allow this shuttle to occur, eventually favoring the most stable anion (thermodynamic product).[1]
Visualization: Reaction Energy Landscape
The following diagram illustrates how LiTMP raises the transition state energy (
Figure 1: Reaction coordinate diagram. LiTMP sterically prohibits the transition state (TS) required for the thermodynamic product and blocks the equilibration pathway.
Case Studies & Experimental Data
Case A: Regioselective Enolate Formation
Substrate: 2-Methylcyclohexanone
-
Target: Kinetic Enolate (Less substituted double bond) vs. Thermodynamic Enolate (More substituted).
| Condition | Base | Temp | Kinetic : Thermodynamic Ratio | Mechanism |
| Kinetic Standard | LDA | -78°C | 99 : 1 | Fast deprotonation of accessible H |
| Thermodynamic | LDA | 0°C | 10 : 90 | Equilibration via proton transfer |
| Hyper-Kinetic | LiTMP | -78°C | >99.5 : 0.5 | Steric exclusion of thermodynamic site |
Insight: LiTMP is preferred when the substrate is prone to rapid equilibration or when the "kinetic" proton is only marginally more accessible than the thermodynamic one.
Case B: Directed Ortho Metalation (DoM) of Pyridines
This is where LiTMP demonstrates superior utility over LDA. Substrate: 3-Fluoropyridine
-
Path A (Thermodynamic/Chelation): Deprotonation at C2 (between N and F). This position is most acidic due to the inductive effect of both heteroatoms, but it is sterically crowded.
-
Path B (Kinetic/Steric): Deprotonation at C4 . This position is less acidic but sterically open.[2]
Experimental Outcome:
-
LDA / n-BuLi (-78°C): Predominantly attacks C2 (Thermodynamic/Chelation control). Risk:[3][4] Nucleophilic attack by n-BuLi on the pyridine ring.
-
LiTMP (-78°C): Predominantly attacks C4 (Kinetic/Steric control).
Figure 2: Divergent regioselectivity on 3-fluoropyridine. LDA targets the acidic C2 position; LiTMP targets the accessible C4 position.
Experimental Protocols
In Situ Preparation of LiTMP
LiTMP is rarely stored; it is best generated fresh to ensure accurate titer and absence of decomposition products.
Reagents:
-
2,2,6,6-Tetramethylpiperidine (TMP): Distilled over CaH2.
-
n-Butyllithium (n-BuLi): Titrated before use.
-
Solvent: Anhydrous THF.
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (concentration ~0.5 M relative to base).
-
Amine Addition: Add TMP (1.1 equiv relative to substrate) via syringe.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: LiTMP is less stable than LDA at 0°C; always generate cold.
-
Lithiation: Dropwise add n-BuLi (1.05 equiv). Stir at 0°C for 15-30 mins to ensure complete deprotonation of the amine, then cool back to -78°C before use.
-
Note: The solution may turn pale yellow.
-
Kinetic Deprotonation Protocol (General)
-
Substrate Addition: Dissolve the substrate in THF and cool to -78°C.
-
Cannulation: Transfer the pre-formed, cooled LiTMP solution slowly down the side of the substrate flask over 10-20 minutes.
-
Why? Adding base to substrate (inverse addition) keeps the base concentration low, further favoring kinetic control, though standard addition (substrate to base) is also common for enolates to prevent ketone equilibration. For strict kinetic control, add Substrate to Excess Base (rapidly) or Base to Substrate (slowly) depending on the specific pKa/equilibration risk. Standard practice for enolates: Add ketone to excess LiTMP at -78°C rapidly to minimize the time the enolate co-exists with unreacted ketone (which catalyzes equilibration).
-
-
Incubation: Stir at -78°C for 30-60 minutes.
-
Quench: Add the electrophile (dissolved in THF) rapidly.
-
Workup: Allow to warm to RT only after quenching is complete.
Troubleshooting & Decision Matrix
When should you switch from LDA to LiTMP?
Figure 3: Decision matrix for selecting between LDA and LiTMP based on substrate sensitivity and regiochemical goals.
Common Pitfalls
-
Temperature Drift: If the reaction warms above -40°C, LiTMP can attack THF (solvent decomposition).
-
Incomplete Reaction: Because LiTMP is so bulky, it reacts slower than LDA. Ensure sufficient time (30-60 min) at low temp.
-
Over-Confidence: LiTMP does not guarantee kinetic control if the reaction is allowed to warm up with free amine present (though equilibration is slower than with LDA).
References
-
Regioselectivity of LiTMP vs LDA
-
Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron. Link
-
-
Kinetic Enolates
-
Reich, H. J. (2002). Winstein-Holness A-Values and the Kinetic Enolate of 2-Methylcyclohexanone. Journal of Chemical Education. Link (Referencing classic compilation data).
-
-
LiTMP Mechanism & Aggregation
-
Rutherford, J. L., & Collum, D. B. (1999). Lithium Diisopropylamide-Mediated Ortholithiations: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. Link
-
-
Preparation of LiTMP
-
Kowalski, C. J., & Reddy, R. E. (1992). Ester Homologation via alpha-Bromo alpha-Keto Dianions. Organic Syntheses. Link
-
Sources
Comparative 1H NMR Analysis: 1,2,2,6-Tetramethylpiperidine vs. Steric Analogues
Executive Summary
1,2,2,6-Tetramethylpiperidine (1,2,2,6-TMP) represents a distinct class of sterically hindered amines, structurally bridging the gap between the symmetric 2,2,6,6-tetramethylpiperidine (TMP) and less hindered piperidines. Unlike its fully symmetric counterparts, 1,2,2,6-TMP possesses a chiral center at the C6 position, introducing asymmetry that significantly complicates its 1H NMR spectrum.
This guide provides a technical analysis of the 1,2,2,6-TMP spectrum, contrasting it with its two primary alternatives: the secondary amine 2,2,6,6-TMP and the symmetric tertiary amine 1,2,2,6,6-pentamethylpiperidine (PMP) .
Key Differentiator: The presence of a methine proton at C6 (multiplet) and a doublet methyl signal uniquely identifies 1,2,2,6-TMP, distinguishing it from the singlet-dominated spectra of 2,2,6,6-TMP and PMP.
Structural Context & Steric Environment[1]
To interpret the NMR data accurately, one must understand the conformational dynamics.
-
1,2,2,6-TMP (Target): Asymmetric. The C2 position is fully substituted (quaternary), while the C6 position is tertiary (bearing one methyl and one hydrogen). This creates a chiral environment, making the C3, C4, and C5 protons magnetically non-equivalent in complex patterns.
-
2,2,6,6-TMP (Alternative 1): Symmetric secondary amine. Both C2 and C6 are quaternary. The molecule is achiral and possesses a plane of symmetry.
-
1,2,2,6,6-PMP (Alternative 2): Symmetric tertiary amine. The N-methylated derivative of 2,2,6,6-TMP.[1][2][3]
Comparison of Steric Parameters
| Feature | 1,2,2,6-TMP (Target) | 2,2,6,6-TMP (Standard) | 1,2,2,6,6-PMP (Fully Methylated) |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| N-Substituent | Methyl | Hydrogen | Methyl |
| C6-Substituent | H, Me | Me, Me | Me, Me |
| Chirality | Chiral (Racemic) | Achiral | Achiral |
| Primary NMR Feature | Doublet methyl at C6 | Singlet methyls | Singlet methyls |
Detailed Spectral Analysis (1H NMR)
The Diagnostic Signals of 1,2,2,6-TMP
In Chloroform-d (
Zone A: The N-Methyl Group (2.10 – 2.30 ppm)
Unlike 2,2,6,6-TMP, which lacks this signal, 1,2,2,6-TMP shows a sharp singlet corresponding to the
-
Chemical Shift:
2.15 – 2.25 ppm. -
Integration: 3H.
-
Differentiation: This signal overlaps with 1,2,2,6,6-PMP but is absent in 2,2,6,6-TMP.
Zone B: The C6-Methine Proton (2.60 – 3.00 ppm)
This is the "smoking gun" signal. Because C6 is not fully methylated, it retains one proton (
-
Chemical Shift:
2.70 – 2.90 ppm. -
Multiplicity: Multiplet (typically a doublet of quartets or broadened multiplet due to ring flipping).
-
Significance: This signal is impossible to see in 2,2,6,6-TMP or 1,2,2,6,6-PMP, as those carbons are quaternary.
Zone C: The Methyl Region (0.90 – 1.30 ppm)
The asymmetry splits the methyl signals.
-
C6-Methyl: Appears as a doublet (
) due to coupling with the C6-methine proton. -
C2-Methyls: Appear as two distinct singlets (diastereotopic due to the chiral center at C6) or one broadened singlet depending on resolution and temperature.
Zone D: Ring Protons (1.40 – 1.80 ppm)
The C3, C4, and C5 protons appear as complex overlapping multiplets. Unlike the clean triplets/multiplets of symmetric piperidines, these are higher-order multiplets due to the lack of symmetry.
Comparative Data Table
The following table synthesizes experimental data to allow for rapid identification of the target molecule against its analogues.
| Signal Assignment | 1,2,2,6-TMP (Target) | 2,2,6,6-TMP (Alternative 1) | 1,2,2,6,6-PMP (Alternative 2) |
| N-H | Absent | Broad singlet (~0.8 - 1.2 ppm) | Absent |
| N-CH3 | Singlet (2.2 ppm) | Absent | Singlet (2.22 ppm) |
| C2/C6 Methyls | Mixed: Doublet (C6) + Singlets (C2) | Singlet (All 12H equiv.) | Singlet (All 12H equiv.) |
| Alpha-Protons (C2/C6) | 1H Multiplet (C6-H) | Absent (Quaternary) | Absent (Quaternary) |
| Methyl Multiplicity | Doublet present | Singlet only | Singlet only |
Note on Solvent Effects: In benzene-d6 (
), the N-Methyl signal often shifts upfield (~2.10 ppm) due to solvent anisotropy, separating it further from ring protons.
Experimental Protocol: Verification Workflow
To rigorously confirm the identity of a 1,2,2,6-TMP sample and rule out contamination by symmetric analogues, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use
(Chloroform-d) neutralized with basic alumina if the amine is sensitive to acid traces (though these hindered amines are robust). -
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is not required and can cause line broadening.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
-
Scans: 16 scans are sufficient.
-
Delay (D1): Set to
seconds. The methyl protons in these sterically hindered environments often have long T1 relaxation times. A short delay will under-integrate the methyls relative to the N-Me or ring protons.
Step 3: Integration Logic (The Check)
Normalize the integral of the N-Methyl singlet (if present) to 3.0 .
-
If 1,2,2,6-TMP: The Methyl region (0.9-1.3 ppm) should integrate to 9.0 (3x Me). The Alpha-proton region (2.7-2.9 ppm) should integrate to 1.0 .
-
If 1,2,2,6,6-PMP: The Methyl region will integrate to 12.0 (4x Me). No Alpha-proton signal.
-
If 2,2,6,6-TMP: No N-Me signal to normalize. Normalize the Methyl region to 12.0. Check for broad NH peak.
Decision Logic & Identification Pathway
The following diagram illustrates the logical flow for distinguishing 1,2,2,6-TMP from its structural neighbors using 1H NMR data.
Caption: Logical decision tree for distinguishing 1,2,2,6-TMP from symmetric analogues based on 1H NMR signals.
References
-
Yamada, A., et al. (2019).[4] Supporting Information: Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical.[4] Beilstein Journal of Organic Chemistry.[4] Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2010). Supplementary Material for Chemical Communications: Synthesis of 1,2,2,6,6-Pentamethylpiperidine derivatives. Retrieved February 4, 2026, from [Link]
-
SpectraBase. (n.d.). 1,2,2,6,6-Pentamethylpiperidine 1H NMR.[3][4][5][6] Wiley Science Solutions. Retrieved February 4, 2026, from [Link]
Sources
Safety Operating Guide
1,2,2,6-Tetramethylpiperidine proper disposal procedures
Operational Guide: Safe Disposal and Management of 1,2,2,6-Tetramethylpiperidine (TMP)[1][2]
Executive Summary & Operational Context
1,2,2,6-Tetramethylpiperidine (TMP) is a sterically hindered amine widely used in organic synthesis, particularly as a precursor to non-nucleophilic bases like Lithium Tetramethylpiperidide (LiTMP).[1][2] While invaluable for regioselective deprotonation, its disposal presents a dual hazard: it is both flammable and corrosive , with significant aquatic toxicity.
The Core Directive: Do not treat TMP as a generic organic solvent. Its basicity (pKa ~11) and steric hindrance govern its reactivity. Improper disposal—specifically mixing with oxidizers or strong acids without thermal control—can lead to runaway exothermic reactions or fire. This guide provides a self-validating workflow to ensure compliance with RCRA standards and laboratory safety protocols.
Hazard Characterization & Risk Assessment
Effective disposal begins with accurate characterization.[3] The following data dictates the waste stream classification.
Table 1: Physicochemical Properties & Regulatory Classification
| Parameter | Value / Characteristic | Operational Implication |
| CAS Number | 768-66-1 | Unique identifier for waste manifests.[1][2] |
| Flash Point | ~67°C (152°F) | Classified as Combustible/Flammable .[1][2] Must be kept away from ignition sources.[3][4][5][6] |
| Corrosivity | pH 11–12 (Aqueous) | Causes severe skin burns and eye damage.[1][2] D002 Characteristic. |
| Reactivity | Incompatible with Oxidizers, Strong Acids, Acid Chlorides | Violent reaction risk. Segregation is critical.[1][2] |
| Toxicity | Acute Tox. 4 (Oral), Aquatic Chronic 3 | NO SEWER DISPOSAL. Toxic to aquatic life.[1][2] |
| RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Must be labeled as "Flammable Corrosive" waste.[1][2] |
Scientific Insight: Although the flash point (67°C) technically places it in the "Combustible" category under some definitions, standard laboratory safety protocols treat it as a Flammable Liquid (Category 3) due to its volatility and potential to form explosive vapor-air mixtures, especially when heated or aerosolized.
Waste Segregation & "Self-Validating" Pre-Disposal Protocol
To prevent accidents, you must implement a self-validating segregation system . This means the protocol itself prevents the user from making a critical error (e.g., mixing incompatibles) by forcing a decision step before action.
The "Stop-Check-Act" Workflow:
-
Stop: Identify the state of the TMP. Is it pure, in solution, or part of a quenched reaction mixture?
-
Check: Measure pH if aqueous. Verify absence of oxidizers (peroxides, nitrates).[4]
-
Act: Select the correct waste stream.
Diagram 1: Waste Segregation Decision Tree This logic flow ensures that TMP is never accidentally mixed with incompatible oxidizers or acids.
Caption: Operational logic for classifying TMP waste. Note the "Critical Check" for oxidizers to prevent fire hazards.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure/Unused Reagent
Applicability: Expired bottles or excess reagent left in the original container.
-
Container Selection: Use the original container if intact. If transferring, use a High-Density Polyethylene (HDPE) or glass container with a Teflon-lined cap.[1] Avoid metal containers due to potential corrosion over time.
-
Labeling: Affix a hazardous waste label.
-
Packing: Place the container in a secondary containment bin designated for Basic Organic Waste .
-
Warning: Do NOT pack in the same outer drum as concentrated acids (e.g., Sulfuric, Nitric) or Oxidizers.
-
Scenario B: Disposal of Reaction Mixtures (Quenching)
Applicability: Post-reaction mixtures containing TMP or LiTMP residues.
Scientific Mechanism: If LiTMP was used, the mixture contains active amide bases that react violently with water. If only TMP is present, the risk is heat generation upon neutralization.
-
Cooling: Place the reaction vessel in an ice-water bath (0°C).
-
Controlled Quenching:
-
Slowly add a dilute proton source (e.g., Isopropanol or Ammonium Chloride solution) to destroy any active lithium species.
-
Observation: Watch for bubbling or temperature spikes.
-
-
Neutralization (Optional but Recommended for Stability):
-
If the waste is highly basic, it can be carefully adjusted with dilute HCl (1M) to pH 8–9 before disposal, but only if the solvent system allows it without precipitation or excessive heat.
-
Standard Practice: Most labs prefer to dispose of the mixture as "Basic Organic Waste" without full neutralization to minimize handling risks.
-
-
Transfer: Move to a solvent waste carboy compatible with bases (HDPE).
Emergency Spill Response
In the event of a spill during disposal, immediate action is required to prevent vapor ignition and chemical burns.
Diagram 2: Spill Response Workflow
Caption: Immediate tactical response for TMP spills. Priority is removing ignition sources due to flammability.
Specific Spill Protocol:
-
Ventilation: Immediately increase ventilation. Open fume hood sashes fully if the spill is inside; evacuate if outside and volume is >500mL.
-
Absorbent: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels or sawdust, as amines can react with cellulose or increase flammability surface area.
-
Decontamination: Wipe the area with a dilute soap solution after bulk removal.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 2,2,6,6-Tetramethylpiperidine.[1][2][5][6] National Library of Medicine. Retrieved from [Link][1][2]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
